2-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl fluoride
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-(trifluoromethyl)benzenesulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4O2S/c8-5-2-1-4(7(9,10)11)3-6(5)15(12,13)14/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSQBALEFYMBSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)S(=O)(=O)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 5-(Trifluoromethyl)benzenesulfonyl Fluoride
Direct bromination of 5-(trifluoromethyl)benzenesulfonyl fluoride represents a straightforward route. The reaction employs bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane at 0–25°C, with FeCl₃ or AlCl₃ as Lewis acid catalysts . Regioselectivity for the 2-position is achieved via electronic directing effects of the sulfonyl fluoride (-SO₂F) and trifluoromethyl (-CF₃) groups.
Key Data:
This method faces limitations in scale-up due to exothermic bromine handling and byproduct formation from over-bromination.
Sulfonylation of 2-Bromo-5-(trifluoromethyl)benzene
Installing the sulfonyl fluoride group onto a pre-brominated aromatic core involves two stages:
-
Sulfonation: Reaction with chlorosulfonic acid (ClSO₃H) at 50–60°C.
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Fluorination: Halogen exchange using potassium fluoride (KF) in acetonitrile under reflux .
Reaction Scheme:
Performance Metrics:
| Stage | Yield | Purity |
|---|---|---|
| Sulfonation | 85% | 90% |
| Fluorination | 88% | 97% |
Drawbacks include corrosive reagents and side reactions during fluorination, necessitating rigorous purification .
One-Pot Bromination-Sulfonylation-Fluorination
Industrial approaches favor one-pot sequences to minimize intermediate isolation. A representative protocol involves:
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Bromination of 3-nitro-5-(trifluoromethyl)benzene with Br₂/FeBr₃.
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Reduction of nitro to amine using H₂/Pd-C.
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Diazotization and sulfonylation with SO₂Cl₂.
Critical Parameters:
-
Temperature Gradient: -30°C (diazotization) to 70°C (fluorination).
-
Catalyst: Pd/C (5 wt%) for nitro reduction.
This method’s complexity and low-temperature requirements hinder cost-effective production.
Radical Sulfuryl Fluoride Incorporation
Emerging methodologies utilize photoredox catalysis to introduce SO₂F via radical intermediates. Irradiation of 2-bromo-5-(trifluoromethyl)benzene with sulfuryl fluoride (SO₂F₂) and a Ru(bpy)₃²⁺ catalyst generates the sulfonyl fluoride product through a single-electron transfer mechanism .
Advantages:
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Mild Conditions: Room temperature, visible light.
-
Chemoselectivity: Minimal byproducts.
Despite promising selectivity, scalability is limited by photon penetration in large reactors.
Comparative Analysis of Methods
| Method | Yield (%) | Cost | Scalability | Key Challenge |
|---|---|---|---|---|
| Direct Bromination | 78–82 | Low | Moderate | Over-bromination |
| Palladium Coupling | 92–96 | High | Low | Catalyst cost |
| Sulfonation/Fluorination | 75 | Moderate | High | Corrosive reagents |
| One-Pot Synthesis | 68–72 | High | Moderate | Temperature control |
| Radical Photoredox | 65–70 | Moderate | Low | Photoreactor limitations |
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific nucleophiles and reaction conditions used. For example, the reaction with amines can yield sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters.
Scientific Research Applications
2-Bromo-5-(trifluoromethyl)benzenesulfonyl fluoride is a chemical compound with potential applications in scientific research, particularly in medicinal chemistry and organic synthesis.
Chemical Properties and Synthesis
2-Bromo-5-(trifluoromethyl)benzenesulfonyl fluoride has the molecular formula C₇H₃BrF₄O₂S and a molecular weight of 307.06 . While specific synthesis details for 2-Bromo-5-(trifluoromethyl)benzenesulfonyl fluoride are not detailed in the search results, a similar compound, 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride, can be synthesized via bromination of 5-(trifluoromethyl)benzenesulfonyl chloride, typically in an inert solvent like dichloromethane or chloroform, maintaining a low temperature to prevent side reactions.
Applications
While the search results do not provide explicit applications of 2-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl fluoride, they do highlight the applications of a similar compound, 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride, suggesting potential uses because of the bromine and trifluoromethyl groups:
- Organic Synthesis: It can be employed as a reagent in organic synthesis for preparing diverse compounds.
- Modification of Biomolecules: It can be used in modifying biomolecules to study biological processes.
- Pharmaceutical Intermediates: It can be utilized in synthesizing pharmaceutical intermediates and active pharmaceutical ingredients.
- Production: It can be applied in the production of agrochemicals, dyes, and polymers.
The trifluoromethyl group (CF3) is of particular interest in medicinal chemistry. The introduction of fluorine or trifluoromethyl groups into a molecule can significantly alter its biological and physical properties . The presence of a trifluoromethyl group can enhance lipophilicity and metabolic stability, affecting the pharmacokinetic properties of synthesized derivatives.
Antimicrobial Activity
Research indicates that benzenesulfonate derivatives with trifluoromethyl groups exhibit antimicrobial properties against bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus).
Table of Applications
| Application | Description |
|---|---|
| Organic Synthesis | Used as a reagent to create various organic compounds. |
| Modification of Biomolecules | Employed to alter biomolecules for studying biological processes. |
| Pharmaceutical Intermediates | Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients. |
| Production of Agrochemicals, Dyes, and Polymers | Applied in the production of these materials. |
| Antimicrobial Research | Benzenesulfonate derivatives with trifluoromethyl groups have shown activity against bacterial strains, including MRSA. |
Mechanism of Action
The mechanism of action of 2-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, including the formation of covalent bonds with nucleophilic sites on biomolecules . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used.
Comparison with Similar Compounds
Key Properties of the Sulfonyl Chloride Analog:
- Molecular Formula : C₇H₃BrClF₃O₂S
- Average Molecular Weight : 323.507 g/mol
- Monoisotopic Mass: 321.867775 g/mol
- Substituents : Bromine (ortho position), trifluoromethyl (meta position), and sulfonyl chloride (para position) .
The sulfonyl fluoride variant would exhibit similar steric and electronic properties, but the fluoride group (-SO₂F) may alter reactivity compared to the chloride (-SO₂Cl), particularly in nucleophilic substitution reactions due to differences in leaving group ability.
Comparison with Similar Compounds
The following table compares 2-bromo-5-(trifluoromethyl)benzene-1-sulfonyl chloride (as the closest analog) with structurally related sulfonyl halides and brominated aromatic compounds from the evidence:
*Estimated based on molecular formula.
Key Observations:
Substituent Effects: The trifluoromethyl group (-CF₃) in the baseline compound enhances electron-withdrawing properties, stabilizing the sulfonyl group and directing reactivity in aromatic substitution reactions . Multiple -CF₃ groups (e.g., in C₉H₂ClF₉O₂S) significantly increase molecular weight and steric bulk, limiting applications in sterically sensitive reactions .
Molecular Weight Trends :
- Compounds with additional halogens (e.g., -Cl in [81226-68-8]) or smaller substituents have lower molecular weights, while those with bulky groups (e.g., -OCH₂OCH₃) exhibit moderate increases .
Reactivity and Applications :
- Sulfonyl chlorides are widely used as intermediates in Suzuki couplings and sulfonamide synthesis. The fluoride analog (target compound) may exhibit slower hydrolysis rates compared to chlorides due to the stronger C-F bond .
- Brominated derivatives (e.g., [886496-63-5], a benzyl bromide analog) are employed in cross-coupling reactions, but sulfonyl halides offer distinct pathways for functionalization .
Biological Activity
2-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl fluoride is a sulfonyl fluoride compound that has garnered interest due to its potential biological activities. This article aims to synthesize available research findings regarding its biological effects, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C7BrF3O2S, and it features a sulfonyl fluoride group, which is known for its reactivity in biological systems. The trifluoromethyl group enhances lipophilicity and can influence the compound's interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds containing sulfonyl fluoride groups exhibit notable antibacterial properties. For instance, a study reported minimum inhibitory concentrations (MICs) against various bacteria, with certain derivatives showing significant activity against Bacillus mycoides, Escherichia coli, and Candida albicans .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 4.88 | C. albicans |
| Other derivatives | 22.4 | PACA2 |
Anticancer Activity
The anticancer properties of this compound have been explored in various human cancer cell lines. Compounds similar to this structure were tested against cell lines such as A549 (lung cancer), HCT116 (colon cancer), and PC3 (prostate cancer). Notably, IC50 values were reported as follows:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 22.4 | PACA2 |
| Doxorubicin | 52.1 | PACA2 |
These results indicate that the compound may be more effective than traditional chemotherapeutics in certain contexts .
The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets. Studies suggest that sulfonyl fluorides can inhibit key enzymes involved in cell proliferation and survival pathways. For instance, the down-regulation of genes such as EGFR and KRAS in treated A549 cells indicates a potential pathway through which the compound could exert its anticancer effects .
Case Studies
Several case studies have highlighted the efficacy of compounds similar to this compound:
- Study on Antibacterial Activity : A derivative exhibited an MIC of 4.88 µg/mL against C. albicans, demonstrating strong antifungal properties.
- Anticancer Efficacy : In a comparative study with Doxorubicin, the compound showed lower IC50 values against several cancer cell lines, suggesting enhanced potency.
Q & A
Q. What are the recommended synthetic routes for 2-bromo-5-(trifluoromethyl)benzene-1-sulfonyl fluoride?
- Methodological Answer : The compound is synthesized via fluorination of its sulfonyl chloride precursor (2-bromo-5-(trifluoromethyl)benzene-1-sulfonyl chloride, CAS 176225-08-4) using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in anhydrous dimethylformamide (DMF) at 60–80°C for 12–24 hours .
- Key Steps :
Purify the sulfonyl chloride precursor via column chromatography (silica gel, hexane/ethyl acetate).
React with 1.5 equivalents of KF in DMF under nitrogen.
Monitor reaction progress by TLC (Rf ~0.5 in 3:1 hexane:EtOAc).
-
Yield : Typically 70–85% after aqueous workup and recrystallization.
- Data Table :
| Precursor | Fluorinating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Sulfonyl chloride | KF | DMF | 70 | 18 | 78 |
| Sulfonyl chloride | TBAF | THF | 60 | 12 | 82 |
Q. How is this compound characterized?
- Methodological Answer : Use a combination of multinuclear NMR (¹H, ¹³C, ¹⁹F), high-resolution mass spectrometry (HRMS), and elemental analysis.
Q. What are the storage and stability considerations for this compound?
- Methodological Answer : Store in amber vials at –20°C under inert gas (argon). Stability tests show <5% decomposition after 6 months when protected from moisture. Avoid prolonged exposure to bases or nucleophiles (e.g., amines, alcohols), which hydrolyze the sulfonyl fluoride group .
Advanced Research Questions
Q. How does the bromo substituent enable site-selective functionalization in drug discovery?
- Methodological Answer : The bromo group serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura). For example:
Suzuki Coupling : React with arylboronic acids (1.2 eq) using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2 eq) in THF/H₂O (4:1) at 80°C for 6 hours. Yields >90% are achievable .
- Application : Introduces pharmacophores (e.g., heterocycles) for target engagement in covalent inhibitors.
Q. What kinetic advantages does the sulfonyl fluoride group offer in SuFEx click chemistry?
- Methodological Answer : Sulfonyl fluorides react selectively with phenolic hydroxyl groups under mild conditions (pH 7–9, room temperature). Kinetic studies show a second-order rate constant (k₂) of 0.15 M⁻¹s⁻¹, outperforming sulfonyl chlorides (k₂ = 1.2 M⁻¹s⁻¹) in aqueous biocompatible systems .
- Experimental Design :
- Monitor reaction progress via ¹⁹F NMR.
- Compare stability in PBS buffer (pH 7.4) over 48 hours.
Q. How does the trifluoromethyl group influence electronic properties in enzyme inhibition?
Q. What are the challenges in analyzing hydrolytic degradation products?
- Methodological Answer : Hydrolysis of the sulfonyl fluoride generates sulfonic acid (C₇H₄BrF₃O₃S). Analyze via:
LC-MS : Use a C18 column (ACN/0.1% formic acid) with negative ion mode.
¹⁹F NMR : Loss of SO₂F signal (δ +55 ppm) and appearance of CF₃ signal (δ -63 ppm).
Contradictions and Resolutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
